molecular formula C10H21N3 B13834817 2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine CAS No. 36789-83-0

2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine

Cat. No.: B13834817
CAS No.: 36789-83-0
M. Wt: 183.29 g/mol
InChI Key: OESFKJXCZVXATN-UHFFFAOYSA-N
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Description

1-Piperazineethanamine,4-(3-butenyl)-(9CI) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The compound’s structure includes a piperazine ring substituted with an ethanamine group and a butenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanamine,4-(3-butenyl)-(9CI) typically involves the reaction of piperazine with appropriate alkylating agents. One common method is the alkylation of piperazine with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-Piperazineethanamine,4-(3-butenyl)-(9CI) may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanamine,4-(3-butenyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butenyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the butenyl group.

Scientific Research Applications

1-Piperazineethanamine,4-(3-butenyl)-(9CI) has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazineethanamine,4-(3-butenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazineethanamine,4-ethyl-
  • 1-Piperazineethanamine,N-ethyl-
  • 4-Acetyl-1-piperazineethanamine
  • 4-Phenyl-1-piperazineethanamine
  • 1-Piperazineethanamine,4-butyl-
  • 1-Piperazineethanamine,4-propyl-

Uniqueness

1-Piperazineethanamine,4-(3-butenyl)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group differentiates it from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

CAS No.

36789-83-0

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

2-(4-but-3-enylpiperazin-1-yl)ethanamine

InChI

InChI=1S/C10H21N3/c1-2-3-5-12-7-9-13(6-4-11)10-8-12/h2H,1,3-11H2

InChI Key

OESFKJXCZVXATN-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CCN(CC1)CCN

Origin of Product

United States

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